molecular formula C13H13BrClNO B4583800 2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone

2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone

Cat. No. B4583800
M. Wt: 314.60 g/mol
InChI Key: GTBWGZNZNNTCCA-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclohexanone derivatives often involves multiple steps, including Friedel-Crafts reactions, Baeyer-Villiger reactions, and hydrolysis, as demonstrated in the synthesis of 4-(4-Chlorophenyl)cyclohexanol, which can be further oxidized to cyclohexanone derivatives (Ye, 2007). This highlights the versatility and complexity of synthesizing specific cyclohexanone compounds.

Molecular Structure Analysis

Cyclohexanone derivatives exhibit a range of molecular structures, including different conformations of cyclohexenone rings and various intramolecular hydrogen bonding patterns. The crystal structure of 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one shows two independent molecules in the unit, with the cyclohexenone rings adopting different conformations and featuring four intramolecular hydrogen bonds (Shi et al., 2007).

Chemical Reactions and Properties

Cyclohexanone compounds participate in various chemical reactions, including condensation reactions that can lead to complex molecular systems with unique properties. For example, the synthesis of 4-[6,8-Dibromo-2-(2-chloro-5-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-3-yl]cyclohexanol involves a condensation reaction, highlighting the compound's reactive potential and its ability to form stable molecular structures through hydrogen bonding and weak π–π interactions (Wang et al., 2010).

Physical Properties Analysis

The physical properties of cyclohexanone derivatives, such as melting points, solubility, and crystal systems, are crucial for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure, including the conformation of cyclohexenone rings and the presence of intramolecular hydrogen bonds.

Chemical Properties Analysis

Cyclohexanone derivatives exhibit a range of chemical properties, including reactivity towards oxidation, reduction, and their ability to form complexes with metals. These properties are key to their applications in various fields of chemistry and materials science. For instance, the electrochemical properties of metal complexes derived from N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine are influenced by reversible, irreversible, and quasi-reversible redox waves, demonstrating the compound's versatility in redox chemistry (Dolaz et al., 2009).

Scientific Research Applications

Synthesis and Reactivity

  • Enamine Chemistry : Research has shown the transformation of cyclohexanone derivatives into enaminones, which are versatile intermediates in organic synthesis. These transformations illustrate the reactivity of cyclohexanone-based compounds in synthesizing complex molecules, potentially relevant to "2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone" for generating novel chemical entities (Carlsson & Lawesson, 1982).

  • Catalytic Applications : Tetranuclear copper(ii)-Schiff-base complexes have been synthesized and characterized for their catalytic activity in the oxidation of cyclohexane. This research highlights the potential of cyclohexanone derivatives in catalysis, suggesting that compounds like "2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone" could be explored for similar catalytic applications (Roy & Manassero, 2010).

  • Photolysis and Reactivity Studies : The generation and reactivity of phenyl cations through photolysis, as studied in derivatives of chloroaniline, provide insights into the chemical behavior of aromatic compounds under light-induced conditions. This research might be indirectly relevant to understanding the photochemical properties of "2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone" (Guizzardi et al., 2001).

Material Science and Polymer Chemistry

  • Polymer Chemistry : Studies on the polymerization of cyclohexanone derivatives provide valuable insights into the synthesis of novel polymers. This research underlines the role of cyclohexanone-based compounds in material science, hinting at potential applications of "2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone" in the development of new polymeric materials (Butler & Miles, 1966).

  • Hydrophilic Aliphatic Polyesters : The design and synthesis of functional cyclic esters from cyclohexanone derivatives highlight the potential for creating hydrophilic polyesters. This area of research suggests the utility of cyclohexanone compounds in designing biocompatible and biodegradable polymers (Trollsås et al., 2000).

properties

IUPAC Name

(2Z)-2-[(4-bromo-2-chloroanilino)methylidene]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h5-8,16H,1-4H2/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBWGZNZNNTCCA-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CNC2=C(C=C(C=C2)Br)Cl)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C\NC2=C(C=C(C=C2)Br)Cl)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(4-bromo-2-chloroanilino)methylidene]cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone
Reactant of Route 2
2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone
Reactant of Route 3
2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone
Reactant of Route 4
Reactant of Route 4
2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone
Reactant of Route 5
2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone
Reactant of Route 6
2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.